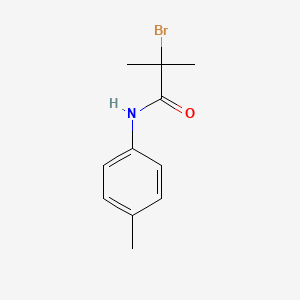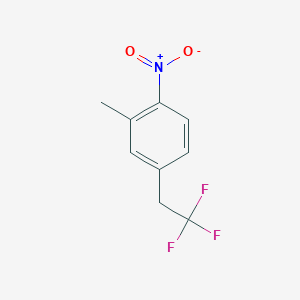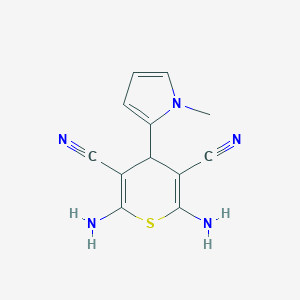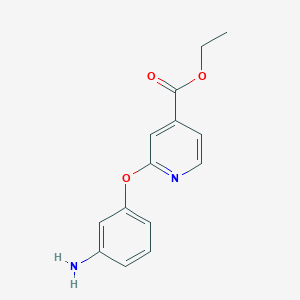![molecular formula C13H25N3O2 B1404523 tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate CAS No. 1251020-24-2](/img/structure/B1404523.png)
tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
説明
Tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (TBAHPC) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound composed of a pyrazine ring with a tert-butyl group attached to the nitrogen atom. TBAHPC has been used in the synthesis of a variety of molecules, and it has been studied for its biochemical and physiological effects.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Related Heterocycles : The compound tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is related to hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione, synthesized through the reaction of tert-butyl 1-hydrazinecarboxylate with triphosgene and other related compounds. This process involves the removal of the Boc-protecting group, yielding related heterocycles (Obreza & Urleb, 2003).
Conversion in Ugi Reaction : In an example of neighboring-group-assisted cleavage of tert-butyl amides, tert-ButylIsocyanide acts as a convertible reagent in Ugi Reaction. This demonstrates the utility of tert-butyl amides in the microwave-assisted preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones (Nikulnikov et al., 2009).
Synthesis of Novel Analogues : The compound acts as a starting material for the synthesis of novel analogues of natural alkaloid peramine. Its reactivity towards electrophilic reagents like carbonyl compounds and nitrous acid is explored, providing insights into its chemical properties and potential for synthesizing diverse compounds (Voievudskyi et al., 2016).
Biological and Pharmacological Studies
Antimycobacterial and Antifungal Activity : A series of amides synthesized from substituted pyrazine-2-carboxylic acids, including tert-butyl derivatives, demonstrated significant anti-mycobacterial and antifungal activities. The structural activity relationships of these compounds are crucial for understanding their pharmacological potential (Doležal et al., 2006).
Synthesis of Bioactive Compounds : The tert-butyl derivatives are used in the synthesis of compounds like 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which exhibit a wide range of biological effects. These syntheses involve complex processes like thermolysis and cyclization, underscoring the compound's importance in bioactive compound synthesis (Haidukevich et al., 2019).
Chemical Reactivity and Derivatives Formation
- Formation of Pyrazole and Pyrazine Derivatives : The compound is used in the formation of various pyrazole and pyrazine derivatives. These processes often involve reactions with hydrazines and subsequent cyclization, demonstrating the compound's versatility in synthesizing diverse heterocyclic structures (Kralj et al., 2011).
特性
IUPAC Name |
tert-butyl (7R,8aS)-7-(aminomethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-5-4-15-8-10(7-14)6-11(15)9-16/h10-11H,4-9,14H2,1-3H3/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYAVPDNNNKVPI-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@H]2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1404442.png)
![5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1404445.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404447.png)
![5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B1404448.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1404450.png)

![4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide](/img/structure/B1404454.png)

![4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene](/img/structure/B1404457.png)
![3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1404460.png)

